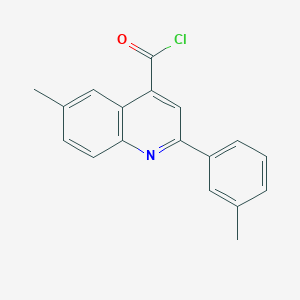
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
描述
作用机制
Target of action
The targets of quinoline derivatives can vary widely depending on the specific compound and its functional groups. Some quinolines target DNA gyrase, topoisomerase, or other enzymes, while others may interact with receptors or ion channels .
Mode of action
The mode of action of quinolines also depends on their specific targets. For example, if a quinoline derivative targets an enzyme, it may inhibit the enzyme’s activity, leading to a disruption in the biochemical pathway that the enzyme is involved in .
Biochemical pathways
Quinolines can affect various biochemical pathways depending on their targets. For example, if a quinoline derivative inhibits an enzyme involved in DNA replication, it could disrupt the DNA replication pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinolines can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups .
Result of action
The molecular and cellular effects of quinolines can include the inhibition of enzyme activity, disruption of DNA replication, alteration of signal transduction pathways, and induction of cell death, among others .
Action environment
The action, efficacy, and stability of quinolines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the inflammatory response, thereby impacting cellular metabolism and immune response . Additionally, it can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This compound can also activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites. The compound can also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound can be transported across cell membranes by active transport mechanisms, and its distribution within tissues can be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
准备方法
The synthesis of 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-methyl-2-(3-methylphenyl)quinoline with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods for this compound are not widely documented, but laboratory synthesis usually involves the following steps:
Starting Material: 6-methyl-2-(3-methylphenyl)quinoline.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
化学反应分析
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid.
Oxidation and Reduction: Specific conditions and reagents can lead to oxidation or reduction of the quinoline ring, although these reactions are less common.
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
科学研究应用
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of protein interactions and modifications.
Industry: Used in the development of new materials and chemical processes.
相似化合物的比较
Similar compounds to 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride include:
- 6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride .
- 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride .
These compounds share a similar quinoline core structure but differ in the position of the methyl group on the phenyl ring. The unique positioning of the methyl group in this compound can influence its reactivity and interactions with other molecules, making it distinct in its applications and properties.
属性
IUPAC Name |
6-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-4-3-5-13(8-11)17-10-15(18(19)21)14-9-12(2)6-7-16(14)20-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGIMOLAGWKVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


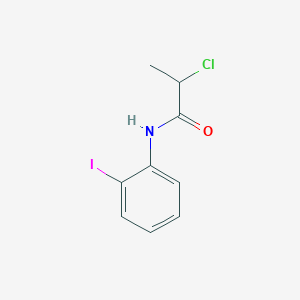
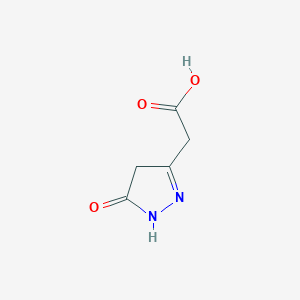
![Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate](/img/structure/B1452651.png)
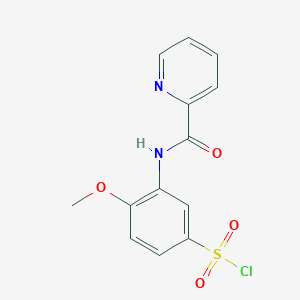
![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)
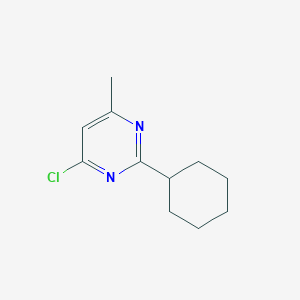
![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)
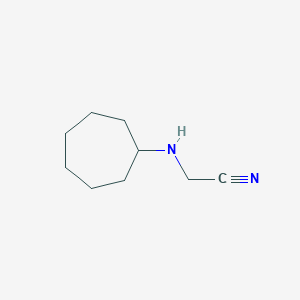

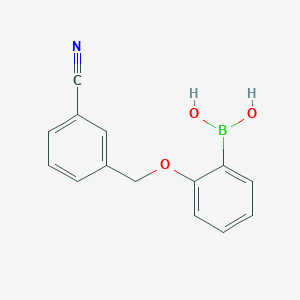
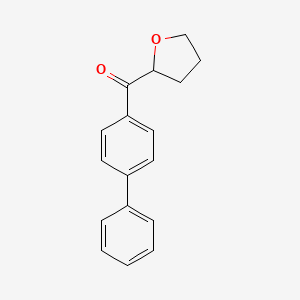
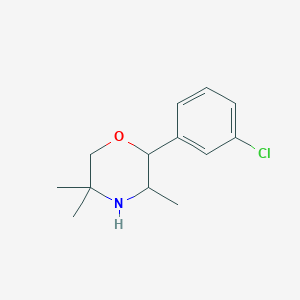
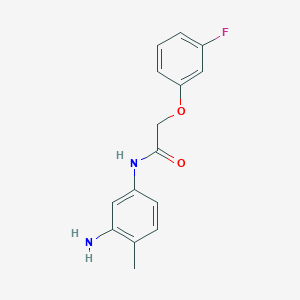
![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)
